REACTION_CXSMILES
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CCN(C(C)C)C(C)C.[Li]CCCC.[Br:15][C:16]1[CH:17]=[CH:18][C:19]([F:22])=[N:20][CH:21]=1.C1C[O:26][CH2:25]C1>>[Br:15][C:16]1[CH:17]=[C:18]([CH:25]=[O:26])[C:19]([F:22])=[N:20][CH:21]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)F
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled to −78° C.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at −78° C. for 45 minutes
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Duration
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45 min
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Type
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CUSTOM
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Details
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then quenched with 10% citric acid in THF (250 mL) at −78° C
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Type
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TEMPERATURE
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Details
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The solution was warmed to rt
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Type
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ADDITION
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Details
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then diluted with H2O (250 mL)
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Type
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EXTRACTION
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Details
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The solution was extracted with EtOAc (3×250 mL)
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Type
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WASH
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Details
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the combined organics washed with saturated brine solution (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
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Details
|
The crude product was purified by column chromatography (100-200 mesh silica gel, 20% EtOAc-pet ether)
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Reaction Time |
10 min |
Name
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Type
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product
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Smiles
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BrC=1C=C(C(=NC1)F)C=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |